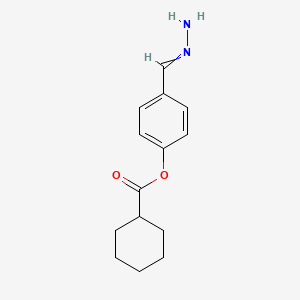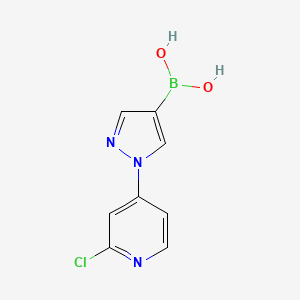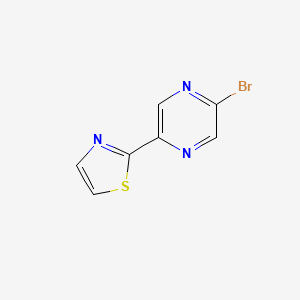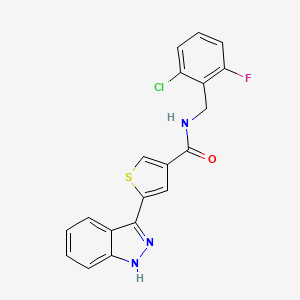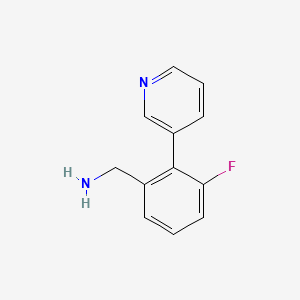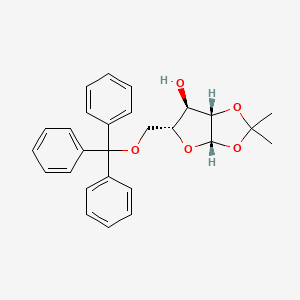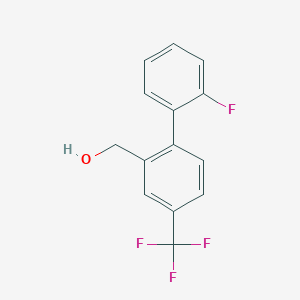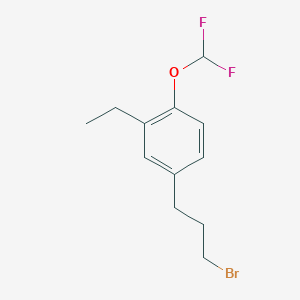
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene is an organic compound characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
準備方法
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-ethylbenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
化学反応の分析
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzene derivatives.
科学的研究の応用
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Industry: The compound may be used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene involves its interaction with molecular targets and pathways within biological systems. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene: This compound has a trifluoromethylthio group instead of an ethyl group, which may alter its chemical reactivity and biological activity.
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene: The presence of an ethoxy group instead of an ethyl group can influence the compound’s solubility and reactivity.
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: The position of the ethyl group on the benzene ring can affect the compound’s steric and electronic properties.
特性
分子式 |
C12H15BrF2O |
|---|---|
分子量 |
293.15 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-10-8-9(4-3-7-13)5-6-11(10)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
InChIキー |
JWTSPTWRNRIWFS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)CCCBr)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)

![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
